1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857617
InChI: InChI=1S/C18H22N2S/c1-13-16(21-18(2,3)4)9-10-17(19-13)20-12-11-14-7-5-6-8-15(14)20/h5-10H,11-12H2,1-4H3
SMILES:
Molecular Formula: C18H22N2S
Molecular Weight: 298.4 g/mol

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline

CAS No.:

Cat. No.: VC15857617

Molecular Formula: C18H22N2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline -

Specification

Molecular Formula C18H22N2S
Molecular Weight 298.4 g/mol
IUPAC Name 1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-2,3-dihydroindole
Standard InChI InChI=1S/C18H22N2S/c1-13-16(21-18(2,3)4)9-10-17(19-13)20-12-11-14-7-5-6-8-15(14)20/h5-10H,11-12H2,1-4H3
Standard InChI Key FPTSQDVDOASCNI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)SC(C)(C)C

Introduction

1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline is a synthetic organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This compound combines a pyridine ring with an indoline moiety, featuring a tert-butylthio group attached to the pyridine ring. The presence of these functional groups contributes to its biological activity and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline typically involves multi-step organic synthesis methods. The compound is characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Synthesis StepMethod
Formation of Pyridine CoreTypically involves condensation reactions.
Introduction of tert-Butylthio GroupMay involve nucleophilic substitution reactions.
Attachment of Indoline MoietyOften achieved through coupling reactions.

Future Directions and Challenges

Further research is needed to fully elucidate the biological activity and therapeutic potential of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline. This includes in-depth studies on its pharmacokinetics, toxicity, and efficacy in animal models before considering human trials.

Research AreaFuture Directions
PharmacokineticsStudies on absorption, distribution, metabolism, and excretion.
Toxicity AssessmentEvaluation of potential side effects and safety profile.
Efficacy in Animal ModelsTesting in vivo to confirm anticancer activity.

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